molecular formula C22H34O3 B15037006 10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl propionate

10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl propionate

Cat. No.: B15037006
M. Wt: 346.5 g/mol
InChI Key: XTAARPJDFFXHGH-UHFFFAOYSA-N
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Description

10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl propionate is a complex organic compound with a unique structure. It is known for its significant role in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl propionate typically involves multiple steps One common method starts with the cyclization of a suitable precursor to form the cyclopenta[a]phenanthrene coreThe final step involves the esterification of the 17-hydroxy group with propionic acid under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl propionate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl propionate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular function and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl propionate is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

IUPAC Name

(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl) propanoate

InChI

InChI=1S/C22H34O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h14,16-19H,4-13H2,1-3H3

InChI Key

XTAARPJDFFXHGH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Origin of Product

United States

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